![molecular formula C16H11ClN4S2 B2493586 3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894051-63-9](/img/structure/B2493586.png)

3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related triazolopyridazine compounds involves multiple steps, including treating specific precursors in conditions that favor the formation of the desired product. For example, one study described the synthesis of a similar compound by reacting 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane (DCM), followed by further reactions to achieve the final product. The synthesized compound was elucidated using spectroscopic techniques and X-ray diffraction (XRD) (Sallam et al., 2021).

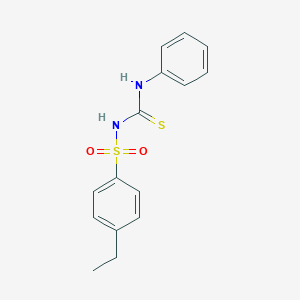

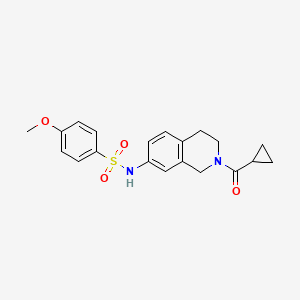

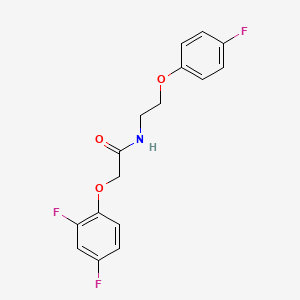

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been confirmed through various analytical methods, including NMR, IR, LC-MS, and XRD techniques. These studies reveal the compound's crystallization in specific crystal systems and provide insights into its geometry and molecular interactions. For instance, the previously mentioned study found the compound crystallized in the monoclinic crystal system with space group P21/c, supported by density functional theory (DFT) calculations to match theoretical and experimental values (Sallam et al., 2021).

Chemical Reactions and Properties

Triazolopyridazine compounds undergo various chemical reactions, highlighting their versatile chemical behavior. For example, nucleophilic substitution reactions have been described for similar compounds, illustrating their reactivity and potential for further functionalization. The lipophilicities of these compounds have also been measured, providing valuable information for understanding their chemical properties and potential applications (Katrusiak & Katrusiak, 2010).

Physical Properties Analysis

The physical properties, including crystallization, melting points, solubility, and stability, are crucial for understanding the behavior of triazolopyridazine derivatives under different conditions. These properties are typically assessed using a combination of experimental techniques and theoretical calculations.

Chemical Properties Analysis

The chemical properties of triazolopyridazine derivatives, such as reactivity, stability, and interactions with other molecules, are essential for their potential applications. Studies have focused on their HOMO-LUMO energy gap, global reactivity descriptors, and intermolecular hydrogen bonding, providing insights into their chemical behavior and interactions (Sallam et al., 2021).

科学的研究の応用

Pharmaceutical Importance and Structural Analysis

Pyridazine analogs, like 3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant pharmaceutical importance in medicinal chemistry. A study by Sallam et al. (2021) focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of a related compound, which provided insights into the harmony between theoretical and experimental values of these compounds. They also conducted Hirshfeld surface analysis and energy frameworks to understand molecular packing through different intermolecular interaction energies (Sallam et al., 2021).

Biological Properties and Applications

Pyridazine derivatives have been recognized for their considerable biological properties, including anti-tumor and anti-inflammatory activities. Sallam et al. (2021) synthesized and characterized two compounds similar to the subject compound. They used DFT calculations to determine HOMO-LUMO energy levels and other quantum chemical parameters, providing valuable data for understanding the biological applications of these compounds (Sallam et al., 2021).

Anti-Diabetic Drug Development

A related study by Bindu et al. (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. The study evaluated the Dipeptidyl peptidase-4 (DPP-4) inhibition potentials of these compounds, showing their significance in the development of anti-diabetic drugs. Molecular docking and enzyme inhibition assay results revealed strong inhibition potential, indicating the relevance of these compounds in medicinal applications (Bindu et al., 2019).

作用機序

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

Similar compounds have been shown to inhibit their target kinases, leading to a decrease in cell proliferation and an increase in apoptosis . This is often achieved by binding to the kinase’s active site, preventing it from phosphorylating its substrates .

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases can affect multiple pathways involved in cell growth, survival, and angiogenesis . For example, the PI3K/AKT and MAPK/ERK pathways, which are downstream of these kinases, can be inhibited, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been designed to have good bioavailability and low toxicity . The pharmacokinetic properties of a compound can greatly affect its efficacy as a drug, as they determine how much of the drug reaches its target and how long it stays in the body .

Result of Action

Similar compounds have been shown to have antiproliferative activities against various cancer cell lines . They can also induce apoptosis, a form of programmed cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect a drug’s stability, efficacy, and mode of action .

将来の方向性

特性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECODGGQSFCHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)